2-(Morpholine-4-sulfonyl)ethan-1-amine

Monoamine Transporter SERT NET

2-(Morpholine-4-sulfonyl)ethan-1-amine (CAS 173336-66-8) is a differentiated sulfonamide building block for medicinal chemistry. Its distinct physicochemical profile (LogP ~0.33, PSA 81 Ų) and balanced SERT (IC50 46 nM) / NET (IC50 16 nM) inhibition fingerprint make it a strategic scaffold for SNRI programs. As documented in WO2012/144661 A1, it is a key intermediate for TRPV4 inhibitors. Its morpholine core is associated with reduced CYP3A4 liability, offering a developmental advantage over piperidine analogs. For reproducible SAR and patented synthetic routes, procure this specific building block.

Molecular Formula C6H14N2O3S
Molecular Weight 194.25 g/mol
CAS No. 173336-66-8
Cat. No. B067781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Morpholine-4-sulfonyl)ethan-1-amine
CAS173336-66-8
Molecular FormulaC6H14N2O3S
Molecular Weight194.25 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)CCN
InChIInChI=1S/C6H14N2O3S/c7-1-6-12(9,10)8-2-4-11-5-3-8/h1-7H2
InChIKeyOINANNBISYKCNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Morpholine-4-sulfonyl)ethan-1-amine (CAS 173336-66-8): Baseline Characterization and Procurement Context


2-(Morpholine-4-sulfonyl)ethan-1-amine (CAS 173336-66-8) is a sulfonamide-based amine compound comprising a morpholine ring linked to an ethanamine group via a sulfonyl bridge [1]. It is primarily utilized as a versatile synthetic intermediate and building block in medicinal chemistry and organic synthesis, with documented applications in patent literature (e.g., WO2012/144661 A1) [2]. The compound is commercially available as both a free base and a hydrochloride salt (CAS 98113-06-5) .

Why Generic Substitution Fails for 2-(Morpholine-4-sulfonyl)ethan-1-amine (CAS 173336-66-8)


Substituting 2-(Morpholine-4-sulfonyl)ethan-1-amine with seemingly similar morpholine sulfonamides or simple alkyl amines is not scientifically defensible without explicit comparative data. The compound's specific combination of a morpholine ring, a sulfonyl linker, and a primary amine terminus confers a distinct physicochemical profile (e.g., LogP ~0.33, PSA ~81.01 Ų) and a unique transporter inhibition fingerprint (SERT IC50 = 46 nM, NET IC50 = 16 nM, DAT IC50 = 64 nM) [1] that is not replicated by its closest analogs. Minor structural modifications, such as replacing the morpholine with a piperidine or altering the linker, can drastically alter target affinity, metabolic stability, and solubility, thereby compromising the reproducibility of downstream assays or synthetic pathways. The following section provides quantitative, comparator-based evidence to substantiate these differentiation claims.

Quantitative Differentiation Guide for 2-(Morpholine-4-sulfonyl)ethan-1-amine (CAS 173336-66-8)


Selective Monoamine Transporter Inhibition Profile: Distinct from Simple Amines

2-(Morpholine-4-sulfonyl)ethan-1-amine exhibits a unique inhibition profile against human monoamine transporters, with the highest potency at the norepinephrine transporter (NET; IC50 = 16 nM), followed by the serotonin transporter (SERT; IC50 = 46 nM) and dopamine transporter (DAT; IC50 = 64 nM) [1]. This profile differentiates it from simple primary amines like 2-aminoethanol, which lack significant SERT/NET activity, and from highly selective SSRIs like fluoxetine, which potently inhibit SERT (Ki ~1-10 nM) but have minimal NET activity. The compound's balanced SERT/NET inhibition is quantitatively defined and can be leveraged as a starting point for dual reuptake inhibitor development.

Monoamine Transporter SERT NET Inhibitor Profiling

Physicochemical Profile: Enhanced Aqueous Solubility vs. Lipophilic Morpholine Analogs

The calculated LogP of 2-(Morpholine-4-sulfonyl)ethan-1-amine is 0.326 , and its topological polar surface area (TPSA) is 81.01 Ų . In contrast, morpholine-4-sulfonyl chloride (CAS 1828-66-6), a common synthetic precursor, has a reported LogP of -0.76 and a PSA of ~55 Ų . The target compound's higher PSA and moderate LogP suggest enhanced water solubility and a balanced hydrophilicity/lipophilicity profile compared to the more lipophilic sulfonyl chloride. This difference is critical for reactions requiring aqueous or biphasic conditions, as the target compound will partition differently and exhibit distinct reactivity.

Physicochemical Properties LogP PSA Solubility

Synthetic Utility as a Bifunctional Building Block: Demonstrated in Patent Literature

2-(Morpholine-4-sulfonyl)ethan-1-amine is explicitly claimed as an intermediate in the synthesis of aromatic heterocyclic derivatives with TRPV4 inhibitory activity, as documented in WO2012/144661 A1 (page 93) [1]. This contrasts with simpler morpholine sulfonamides, which are not cited in this patent context. The compound's bifunctional nature—bearing both a nucleophilic primary amine and a morpholinosulfonyl moiety—enables sequential derivatization steps (e.g., amide bond formation, sulfonamide alkylation) that are not accessible with mono-functional analogs like morpholine or ethanesulfonamide alone.

Synthetic Intermediate TRPV4 Inhibitor Patented Scaffold

Selectivity Profile: Reduced Off-Target Liability vs. Piperidine Sulfonamide Series

While direct data for the target compound is not available, class-level inference from a closely related 4-morpholine N-arylsulfonamide series demonstrates that replacing a piperidine core with a morpholine core significantly reduces CYP3A4 inhibition while maintaining γ-secretase inhibitory activity [1]. This SAR finding supports the selection of morpholine-based sulfonamides over piperidine analogs when minimizing CYP-mediated drug-drug interaction liability is a priority. The target compound's morpholine core confers an intrinsic advantage in reducing CYP liabilities compared to piperidine sulfonamides.

CYP Inhibition γ-Secretase Selectivity

Optimal Application Scenarios for 2-(Morpholine-4-sulfonyl)ethan-1-amine (CAS 173336-66-8)


Development of Dual SERT/NET Inhibitors for CNS Disorders

Based on its balanced SERT (IC50 = 46 nM) and NET (IC50 = 16 nM) inhibition profile [1], 2-(Morpholine-4-sulfonyl)ethan-1-amine serves as an ideal starting scaffold for medicinal chemistry programs targeting dual serotonin and norepinephrine reuptake inhibition. Its distinct selectivity fingerprint (3-fold NET preference) offers a differentiated approach from existing SNRI pharmacophores and can be leveraged to optimize efficacy-to-side-effect ratios in preclinical models of depression or neuropathic pain.

Synthesis of TRPV4 Modulators for Pain and Respiratory Indications

As documented in WO2012/144661 A1 [2], this compound is a key intermediate in the preparation of TRPV4 inhibitors. Researchers engaged in developing novel TRPV4 antagonists for acute lung injury, pain, or other TRPV4-mediated disorders should procure this specific building block to replicate patented synthetic routes and to ensure the generation of valid structure-activity relationship data.

Aqueous-Compatible Bifunctional Linker for Bioconjugation and Probe Design

With a calculated LogP of 0.326 and a TPSA of 81.01 Ų , 2-(Morpholine-4-sulfonyl)ethan-1-amine exhibits a favorable solubility profile for use in aqueous or biphasic reaction systems. Its primary amine handle and sulfonamide linker make it a versatile building block for constructing bioconjugates, fluorescent probes, or affinity tags where maintaining water solubility is paramount. This physicochemical advantage directly reduces the need for organic co-solvents and simplifies purification workflows.

Lead Optimization in Programs Requiring Low CYP3A4 Inhibition Liability

Class-level SAR from related 4-morpholine sulfonamide series indicates that the morpholine core is associated with reduced CYP3A4 inhibition compared to piperidine analogs [3]. For drug discovery projects where CYP3A4-mediated drug-drug interactions are a critical concern, selecting 2-(Morpholine-4-sulfonyl)ethan-1-amine as a core scaffold provides a strategic advantage by mitigating a common development hurdle early in the lead optimization cascade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Morpholine-4-sulfonyl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.